2,6-Dimethylthiomorpholine-4-carbonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 2,6-Dimethylthiomorpholine-4-carbonyl chloride involves specific reaction conditions and reagents. One common method includes the reaction of 2,6-dimethylthiomorpholine with thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure the stability of the intermediate products .
Chemical Reactions Analysis
2,6-Dimethylthiomorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although detailed reaction conditions and products are not extensively documented.
Scientific Research Applications
2,6-Dimethylthiomorpholine-4-carbonyl chloride is utilized in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of carbonyl-containing compounds.
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action for 2,6-Dimethylthiomorpholine-4-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
2,6-Dimethylthiomorpholine-4-carbonyl chloride can be compared with other carbonyl chlorides such as:
Acetyl chloride (CH3COCl): Known for its use in acetylation reactions.
Benzoyl chloride (C6H5COCl): Commonly used in the synthesis of benzoyl derivatives.
Thionyl chloride (SOCl2): Widely used for converting alcohols to alkyl chlorides.
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents attached to the carbonyl group.
Properties
Molecular Formula |
C7H12ClNOS |
---|---|
Molecular Weight |
193.70 g/mol |
IUPAC Name |
2,6-dimethylthiomorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNOS/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
YGZFXDUMPIHELB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(S1)C)C(=O)Cl |
Origin of Product |
United States |
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